molecular formula C9H10ClN3O2 B3027483 1-(4-Chloro-5-methylpyrimidin-2-yl)azetidine-3-carboxylic acid CAS No. 1289387-76-3

1-(4-Chloro-5-methylpyrimidin-2-yl)azetidine-3-carboxylic acid

Cat. No.: B3027483
CAS No.: 1289387-76-3
M. Wt: 227.65
InChI Key: WWSBGRUPWRRDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-5-methylpyrimidin-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound that features a four-membered azetidine ring fused with a pyrimidine moiety. The presence of the chloro and methyl substituents on the pyrimidine ring, along with the carboxylic acid group on the azetidine ring, imparts unique chemical properties to this compound. It is of interest in various fields of chemistry and medicinal research due to its potential biological activities and reactivity.

Preparation Methods

The synthesis of 1-(4-Chloro-5-methylpyrimidin-2-yl)azetidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloro-5-methylpyrimidine-2-amine with a suitable azetidine derivative in the presence of a base can yield the desired compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-5-methylpyrimidin-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The chloro substituent on the pyrimidine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the azetidine ring and formation of corresponding hydrolysis products.

Scientific Research Applications

1-(4-Chloro-5-methylpyrimidin-2-yl)azetidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-5-methylpyrimidin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(4-Chloro-5-methylpyrimidin-2-yl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid: Similar structure but lacks the methyl substituent, which may affect its reactivity and biological activity.

    1-(5-Methylpyrimidin-2-yl)azetidine-3-carboxylic acid: Lacks the chloro substituent, which may influence its chemical properties and applications.

    1-(4-Chloro-5-methylpyrimidin-2-yl)azetidine: Lacks the carboxylic acid group, which may alter its solubility and reactivity.

The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-chloro-5-methylpyrimidin-2-yl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c1-5-2-11-9(12-7(5)10)13-3-6(4-13)8(14)15/h2,6H,3-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSBGRUPWRRDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)N2CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001172935
Record name 3-Azetidinecarboxylic acid, 1-(4-chloro-5-methyl-2-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-76-3
Record name 3-Azetidinecarboxylic acid, 1-(4-chloro-5-methyl-2-pyrimidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289387-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidinecarboxylic acid, 1-(4-chloro-5-methyl-2-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-5-methylpyrimidin-2-yl)azetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Chloro-5-methylpyrimidin-2-yl)azetidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(4-Chloro-5-methylpyrimidin-2-yl)azetidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(4-Chloro-5-methylpyrimidin-2-yl)azetidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(4-Chloro-5-methylpyrimidin-2-yl)azetidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(4-Chloro-5-methylpyrimidin-2-yl)azetidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.